

BAY-7598: A Comparative Analysis of Off-Target Activity on Related Proteases

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Compound of Interest

Compound Name: BAY-7598

Cat. No.: B12427331

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target activity of **BAY-7598**, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). The following sections present a comparative analysis of **BAY-7598**'s performance against other MMPs, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The inhibitory activity of **BAY-7598** and a selection of alternative MMP-12 inhibitors was assessed against a panel of matrix metalloproteinases. The half-maximal inhibitory concentration (IC₅₀) values, a measure of inhibitor potency, are summarized in the tables below.

Table 1: Inhibitory Activity of **BAY-7598** against a Panel of Human, Murine, and Rat MMPs

Protease Target	Species	BAY-7598 IC50 (nM)
MMP-12	Human	0.085
MMP-12	Murine	0.67
MMP-12	Rat	1.1
MMP-2	Human	44
MMP-3	Human	360
MMP-7	Human	600
MMP-8	Human	15
MMP-9	Human	460
MMP-10	Human	12
MMP-13	Human	67
MMP-14	Human	250
MMP-16	Human	940
MMP-2	Murine	45
MMP-3	Murine	270
MMP-7	Murine	130
MMP-8	Murine	54
MMP-9	Murine	210
MMP-2	Rat	45
MMP-8	Rat	67
MMP-9	Rat	1000

Data sourced from publicly available information on the **BAY-7598** chemical probe.

Table 2: Comparative Inhibitory Activity of Alternative MMP-12 Inhibitors

Inhibitor	MMP-12 IC50 (nM)	Notes
BAY-7598	0.085	Potent and selective MMP-12 inhibitor.
BAY-694	80	Negative control for BAY-7598.
AS111793	16	Selective MMP-12 inhibitor.
MMP-408	2.8	Potent MMP-12 inhibitor.

This table presents a selection of alternative MMP-12 inhibitors for comparative purposes. The availability and extent of off-target profiling for these compounds may vary.

Experimental Protocols

The following is a representative protocol for determining the IC50 values of MMP inhibitors using a fluorogenic substrate-based assay. This method is widely adopted for characterizing the potency and selectivity of compounds like **BAY-7598**.

Biochemical Assay for MMP Inhibitor IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-12)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
- Test inhibitor (e.g., **BAY-7598**) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader

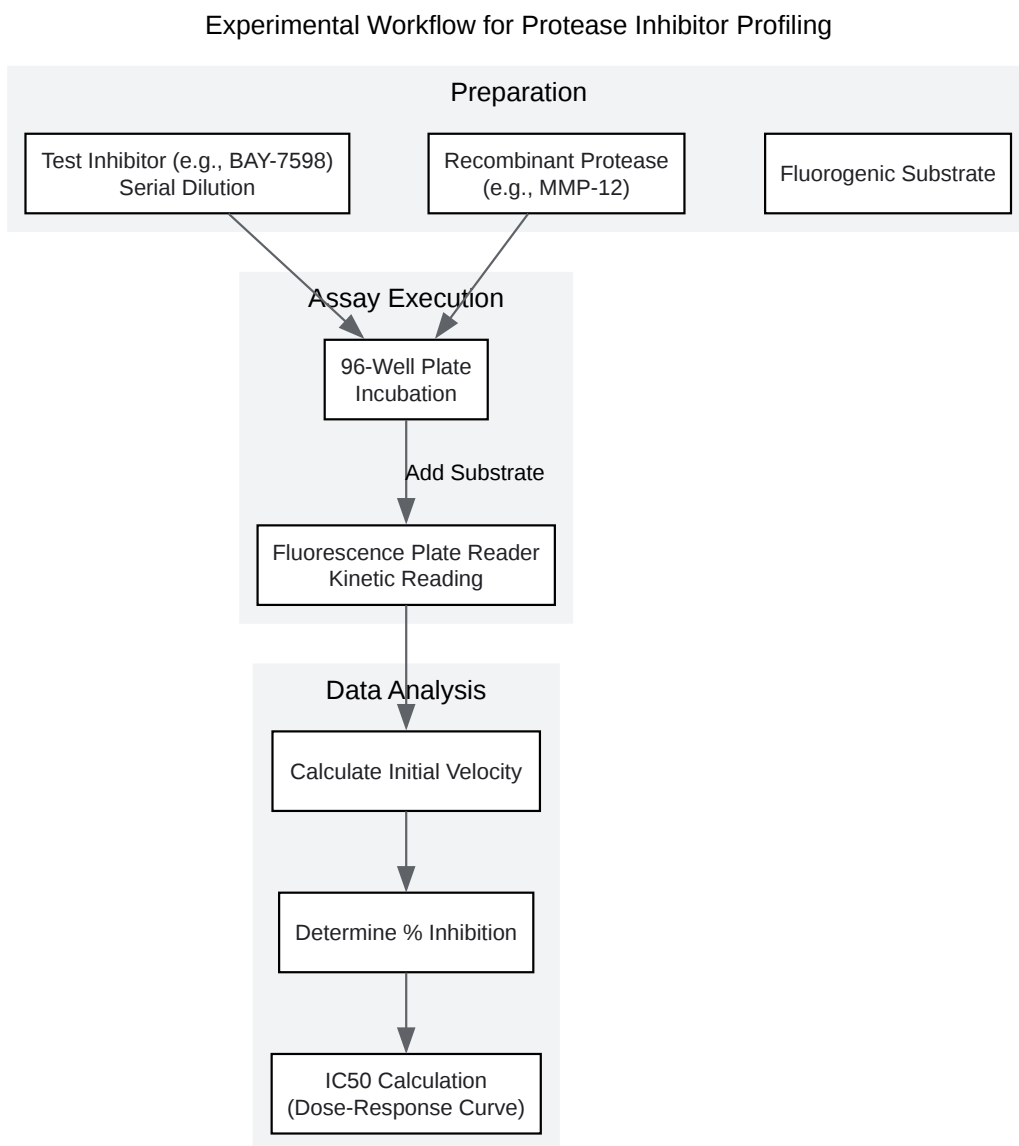
Procedure:

- **Enzyme Preparation:** Dilute the stock solution of the recombinant MMP to the desired working concentration in pre-warmed assay buffer.
- **Inhibitor Preparation:** Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
- **Assay Setup:**
 - To appropriate wells of the 96-well plate, add a fixed volume of the diluted enzyme.
 - Add the serially diluted inhibitor to the corresponding wells.
 - Include control wells:
 - No inhibitor control: Enzyme and assay buffer.
 - No enzyme control: Assay buffer and substrate only.
 - Positive control (if available): A known inhibitor of the MMP.
- **Pre-incubation:** Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
- **Data Acquisition:** Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
- **Data Analysis:**

- Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
- Normalize the velocities to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

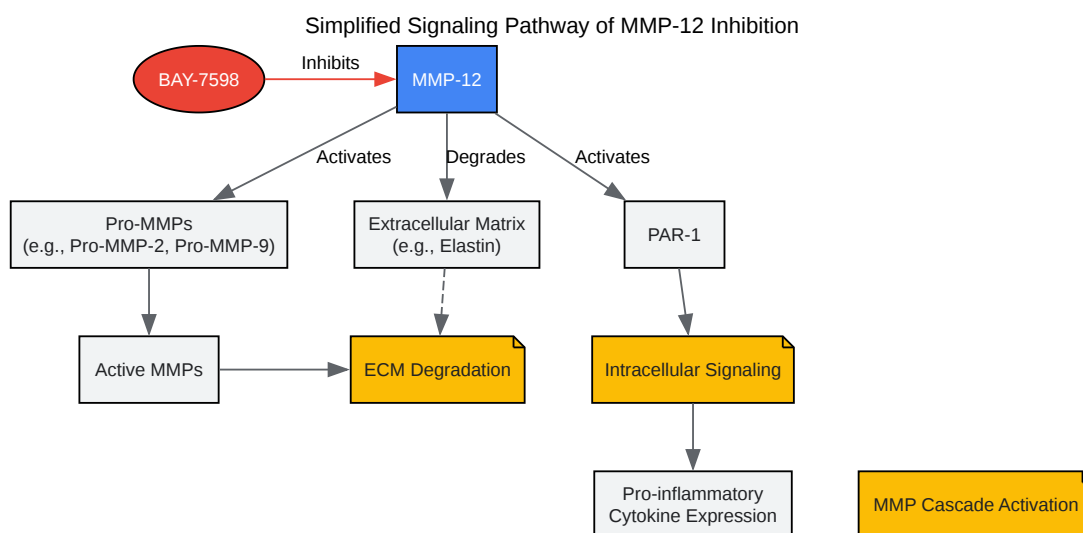
Mandatory Visualizations

The following diagrams illustrate key concepts related to the evaluation of **BAY-7598**.



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Caption: Workflow for determining inhibitor potency.



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